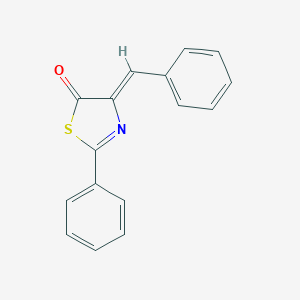
2-Thiazolin-5-one, 4-benzylidene-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiazolin-5-one, 4-benzylidene-2-phenyl- is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. This compound has been extensively studied for its potential application in the development of novel drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-Thiazolin-5-one, 4-benzylidene-2-phenyl- is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of tyrosinase, which plays a critical role in melanin synthesis. This inhibition leads to a reduction in melanin production, making it a potential candidate for the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects
2-Thiazolin-5-one, 4-benzylidene-2-phenyl- has been found to exhibit a variety of biochemical and physiological effects. It has been shown to possess potent antioxidant activity, which protects cells from oxidative damage. Additionally, it has been found to exhibit anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Thiazolin-5-one, 4-benzylidene-2-phenyl- in lab experiments include its potent pharmacological activity, high purity, and good yields. However, like all compounds, it has its limitations. One of the main limitations is its relatively high cost, which can make it difficult to use in large-scale experiments.
Future Directions
There are several future directions for the study of 2-Thiazolin-5-one, 4-benzylidene-2-phenyl-. One potential direction is the development of novel drugs for the treatment of various diseases. Another potential direction is the exploration of its potential as a cosmetic ingredient due to its ability to inhibit melanin synthesis. Additionally, further studies are needed to fully understand its mechanism of action and to identify its potential side effects.
Conclusion
In conclusion, 2-Thiazolin-5-one, 4-benzylidene-2-phenyl- is a heterocyclic compound that has shown promising pharmacological properties. Its potent antimicrobial, anticancer, and anti-inflammatory activities make it a potential candidate for the development of novel drugs for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and to identify its potential side effects.
Synthesis Methods
The synthesis of 2-Thiazolin-5-one, 4-benzylidene-2-phenyl- can be achieved through a variety of methods. One of the most common methods is the reaction of thiosemicarbazide with benzaldehyde and subsequent cyclization with acetic anhydride. This method yields a high purity product with good yields.
Scientific Research Applications
2-Thiazolin-5-one, 4-benzylidene-2-phenyl- has been extensively studied for its pharmacological properties. It has been shown to exhibit potent antimicrobial, anticancer, and anti-inflammatory activities. Additionally, it has been found to be a potent inhibitor of various enzymes such as tyrosinase, acetylcholinesterase, and butyrylcholinesterase.
properties
CAS RN |
16446-30-3 |
|---|---|
Molecular Formula |
C16H11NOS |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
(4Z)-4-benzylidene-2-phenyl-1,3-thiazol-5-one |
InChI |
InChI=1S/C16H11NOS/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-11H/b14-11- |
InChI Key |
QAVDULXNCMMIPW-KAMYIIQDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)SC(=N2)C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)SC(=N2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)SC(=N2)C3=CC=CC=C3 |
synonyms |
2-Phenyl-4-benzylidenethiazol-5(4H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate](/img/structure/B232016.png)




![N,N-dimethyl-2-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yloxy)ethanamine](/img/structure/B232032.png)

![1-(2-Chlorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232035.png)
![N-(2-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-1-methylethyl)-N-methylamine](/img/structure/B232038.png)
![1-{2-[(4-methoxyphenyl)sulfanyl]phenyl}-N-methyl-2-propanamine](/img/structure/B232039.png)

![N-[(7S)-5,6,7,7balpha,8,10aalpha-Hexahydro-1,2,3,9-tetramethoxy-8-oxobenzo[a]cyclopenta[3,4]cyclobuta[1,2-c]](/img/structure/B232044.png)

